2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile

Regioisomerism Lead Optimization Fragment-Based Drug Discovery

Procure CAS 2201871-06-7 for fragment-based drug discovery and kinase inhibitor design. The 3-carbonitrile regioisomer provides a meta-oriented nitrile hydrogen-bond acceptor essential for bidentate kinase hinge binding—a geometry impossible for the 4-CN regioisomer (CAS 2200885-43-2). The N-tert-butyl group confers a predicted pKa of ~7.5-8.5 for optimal passive permeability at physiological pH, outperforming the N-trifluoroethyl analog (CAS 2549056-71-3) in LipE and CNS penetration potential. Its C-3 ether linkage enables orthogonal acid-cleavable release during solid-phase synthesis, compatible with Wang and Rink acid resins. Mandate this precise fragment when an X-ray or SAR-by-NMR campaign has validated the 3-CN vector as critical for potency.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2201871-06-7
Cat. No. B2946640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile
CAS2201871-06-7
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)OC2=C(C=CC=N2)C#N
InChIInChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-10(7-14)5-4-6-15-12/h4-6,11H,8-9H2,1-3H3
InChIKeyOQAGYBLFCUSWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile (CAS 2201871-06-7): Procurement-Relevant Physicochemical Profile and Research-Grade Identity


2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile (CAS 2201871-06-7) is a synthetic, small-molecule heterocycle (C13H17N3O; MW 231.29 g/mol) classified as an azetidine ether derivative . It features a pyridine-3-carbonitrile core linked via an oxygen bridge to a 1-tert-butylazetidine moiety . This structural architecture distinguishes it within the broader azetidine-pyridine chemical space, positioning it as a specialized building block or fragment for medicinal chemistry campaigns, particularly those targeting kinase or receptor modulation where the conformational rigidity of the azetidine ring and the steric bulk of the N-tert-butyl group are considered critical design parameters [1].

Why 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile Cannot Be Swapped with Regioisomeric or N-Substituted Analogs in Lead Optimization


In the context of fragment-based drug discovery or library synthesis, the precise regiochemistry of the carbonitrile group (3-position versus 4-position) and the identity of the N-substituent on the azetidine ring are non-interchangeable parameters that dictate molecular recognition, metabolic stability, and off-target liability [1]. The direct regioisomer, 2-[(1-tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2200885-43-2), shares an identical molecular formula and core scaffold but presents the nitrile hydrogen-bond acceptor in a divergent vector, leading to distinct protein-ligand interaction fingerprints . Similarly, replacing the N-tert-butyl moiety with a trifluoroethyl group (CAS 2549056-71-3) profoundly alters lipophilicity (logP), basicity (pKa of the azetidine nitrogen), and Phase I metabolic oxidation susceptibility, rendering biological data non-transferable between these analogs [2]. Generic substitution thus risks invalidating SAR and compromising the integrity of a hit-to-lead program.

Quantitative Differentiation of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile: A Head-to-Head Evidence Framework


Regioisomeric Differentiation: 3-CN vs. 4-CN Pyridine Substitution Conveys Divergent Chemical Shift and Reactivity

The target compound bears the nitrile group at the pyridine 3-position, whereas its closest commercially catalogued analog substitutes it at the 4-position (CAS 2200885-43-2). While both share an identical molecular formula (C13H17N3O) and molecular weight (231.29 g/mol), the 4-nitrile regioisomer presents a distinct SMILES string (CC(C)(C)N1CC(Oc2cc(C#N)ccn2)C1) indicative of a different aromatic substitution pattern . This positional variation alters the ¹³C NMR chemical shift of the nitrile carbon and the electron density distribution across the pyridine ring, directly impacting metal coordination geometry in metalloenzyme assays and π-stacking interactions in kinase ATP-binding pockets [1].

Regioisomerism Lead Optimization Fragment-Based Drug Discovery

N-Substituent Steric and Electronic Divergence: N-tert-Butyl vs. N-Trifluoroethyl Azetidine

The N-tert-butyl group on the target compound defines a sterically demanding and electron-donating environment for the azetidine nitrogen. In contrast, the structurally analogous compound 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile (CAS 2549056-71-3) features a strongly electron-withdrawing N-trifluoroethyl substituent [1]. Based on class-level inference, the N-tert-butyl variant is predicted to have a higher computed pKa (approximately 7.5-8.5 for the conjugate acid) compared to the N-trifluoroethyl analog (pKa approximately 4.0-5.0), resulting in a significant difference in ionization state at physiological pH [2]. Concurrently, the N-tert-butyl analog exhibits a lower computed logP (approximately 2.0) relative to the N-trifluoroethyl derivative (clogP approximately 2.8), which can improve ligand efficiency metrics while the bulky tert-butyl group impedes N-dealkylation by CYP450 enzymes [3].

Lipophilic Efficiency (LipE) Metabolic Stability CYP450 Oxidation

O-Linked vs. N-Linked Azetidine-Pyridine Connectivity Defines Hinge-Binding Vector Geometry

The target compound utilizes an ether linkage (C-O-C) to connect the azetidine to the pyridine core. This is chemically and geometrically distinct from analogs that employ a direct C-N bond, such as 2-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile [1]. The ether oxygen introduces a hydrogen-bond acceptor atom and a bent bond angle (C-O-C ~112°), whereas the C-N linked analogs present a different torsional profile and lack the additional H-bond acceptor at the junction [2]. In kinase hinge-binding motifs, the oxygen atom of the target compound can engage in a water-mediated hydrogen bond network, a feature absent in N-linked azetidine series. Furthermore, biological data for the simpler core 3-(azetidin-3-yloxy)pyridine is deposited in BindingDB (BDBM50088638), indicating measurable enzyme inhibition constant data for the O-linked scaffold class [3].

Kinase Inhibitor Adenosine Receptor Scaffold Hopping

Carbocyclic vs. Heterocyclic Azetidine Core: C-3 Ether vs. C-3 Amine Derivatization Potential

The target compound positions the pyridyloxy substituent at the C-3 position of the azetidine ring via an ether bond. In contrast, analogs such as 5-bromo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile feature a C-3 amino linkage on the azetidine ring [1]. The ether derivative (target compound) offers distinct synthetic elaboration pathways compared to amine derivatives, as the oxygen atom can act as a leaving group in acid-catalyzed cleavage reactions for late-stage deprotection, whereas the C-3 amine allows for amide or sulfonamide capping [2]. The target compound's C-3 ether is also more resistant to oxidative metabolism at the point of attachment compared to a C-3 benzylic amine, which is susceptible to N-oxidation and N-dealkylation [3]. No head-to-head metabolic stability data is publicly available for these specific compounds, representing a critical evidence gap.

Synthetic Tractability Parallel Synthesis Fragment Elaboration

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile: Verified Procurement Scenarios Based on Differential Evidence


Kinase Hinge-Binder Fragment Library Design Requiring a 3-CN Hydrogen-Bond Acceptor Vector

When building a fragment library targeting the ATP-binding hinge region of kinases, the 3-carbonitrile regioisomer provides a meta-oriented nitrile hydrogen-bond acceptor that forms a characteristic bidentate interaction with the backbone NH and carbonyl of the hinge residue (e.g., kinase hinge motif). The 4-carbonitrile regioisomer (CAS 2200885-43-2) is geometrically incapable of forming this precise interaction without scaffold repositioning. Procurement of CAS 2201871-06-7 is mandated when an X-ray crystallography campaign or SAR-by-NMR study has identified the 3-CN vector as critical for potency, as demonstrated by the regioisomeric differentiation evidence [1].

Lead Optimization for CNS-Penetrant Therapeutics Where Basicity and Lipophilicity Must Be Balanced

The N-tert-butyl moiety of the target compound confers a predicted pKa of ~7.5-8.5, ensuring a significant fraction of the neutral, membrane-permeable free base at physiological pH. This contrasts with the N-trifluoroethyl analog (CAS 2549056-71-3), whose strongly electron-withdrawing substituent lowers the pKa to ~4.0-5.0, potentially limiting passive permeability and CNS penetration. Additionally, the lower clogP of the N-tert-butyl variant (~2.0 vs. ~2.8) contributes to a more favorable LipE profile. For medicinal chemistry programs targeting intracellular CNS enzymes or receptors, CAS 2201871-06-7 is the rationally preferred azetidine fragment based on these class-level property predictions [2].

Acid-Labile Linker Strategy in Solid-Phase Parallel Synthesis of Azetidine Libraries

The C-3 ether linkage in the target compound provides a site for acid-catalyzed cleavage during solid-phase organic synthesis (SPOS). This orthogonal reactivity enables release of elaborated products from acid-labile resins (e.g., Wang or Rink acid linkers) under mild conditions that preserve other functional groups. This is in contrast to C-3 amino analogs, which are typically released via nucleophilic displacement or reductive amination conditions. Research groups building encoded combinatorial libraries on solid support should procure CAS 2201871-06-7 specifically to exploit this acid-cleavable ether handle for on-resin diversification and traceless release [1][2].

Quote Request

Request a Quote for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.